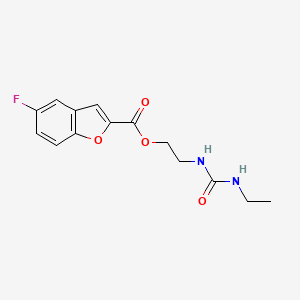
2-(Ethylcarbamoylamino)ethyl 5-fluoro-1-benzofuran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylcarbamoylamino)ethyl 5-fluoro-1-benzofuran-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as EF-24 and has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The purpose of
作用機序
The mechanism of action of EF-24 is not fully understood, but it is believed to involve the inhibition of various signaling pathways. EF-24 has been found to inhibit the NF-κB pathway, which is involved in the regulation of immune responses and inflammation. EF-24 has also been reported to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell proliferation and survival. Furthermore, EF-24 has been found to inhibit the STAT3 pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
EF-24 has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have reported that EF-24 inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the production of pro-inflammatory cytokines and enzymes. In vivo studies have reported that EF-24 inhibits tumor growth, reduces inflammation, and improves oxidative stress.
実験室実験の利点と制限
EF-24 has several advantages for lab experiments, including its availability, stability, and low toxicity. EF-24 is commercially available and can be easily synthesized in the lab. Furthermore, EF-24 is stable under normal laboratory conditions and has low toxicity, making it suitable for in vitro and in vivo experiments. However, EF-24 has some limitations, including its poor solubility in water and its instability in acidic and basic conditions.
将来の方向性
EF-24 has shown promising results in preclinical studies, and several future directions can be explored to further investigate its potential applications in medicinal chemistry. One direction is to study the pharmacokinetics and pharmacodynamics of EF-24 in vivo to determine its optimal dosage and administration route. Another direction is to investigate the potential synergistic effects of EF-24 with other anticancer and anti-inflammatory agents. Furthermore, EF-24 can be modified to improve its solubility and stability, which can enhance its efficacy and bioavailability. Finally, EF-24 can be tested in clinical trials to evaluate its safety and efficacy in humans.
合成法
The synthesis method of EF-24 involves the reaction of 5-fluoro-2-hydroxybenzoic acid with ethyl chloroformate to form 5-fluoro-2-chlorobenzoyl ethyl ester. This intermediate product is then reacted with ethylenediamine to form 2-(ethylcarbamoylamino)ethyl 5-fluoro-2-benzoyl ethyl ester. Finally, the compound is treated with sodium methoxide to obtain EF-24.
科学的研究の応用
EF-24 has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported that EF-24 exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. EF-24 has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. In addition, EF-24 has been reported to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
特性
IUPAC Name |
2-(ethylcarbamoylamino)ethyl 5-fluoro-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4/c1-2-16-14(19)17-5-6-20-13(18)12-8-9-7-10(15)3-4-11(9)21-12/h3-4,7-8H,2,5-6H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIVNVMDZFAMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCOC(=O)C1=CC2=C(O1)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-[5-[methyl(prop-2-ynyl)sulfamoyl]thiophen-2-yl]ethyl]acetamide](/img/structure/B7678268.png)
![2-[(2-Chloro-5-methoxyphenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7678283.png)
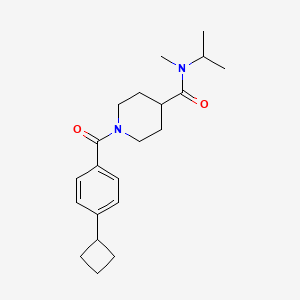
![N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide](/img/structure/B7678296.png)
![5-chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(ethylamino)benzamide](/img/structure/B7678302.png)
![4-[(3-Methoxy-4-methylphenyl)methyl]-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7678304.png)
![N-ethyl-3-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methylamino]pyrrolidine-1-carboxamide](/img/structure/B7678306.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpyrrolidine-1-carboxamide](/img/structure/B7678323.png)
![2-(4-Methylanilino)-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7678333.png)
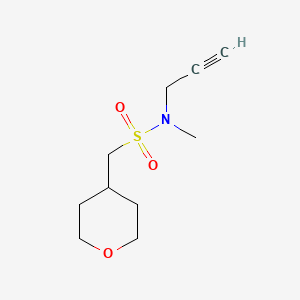
![N-[1-[3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydroxypropyl]cyclopropanecarboxamide](/img/structure/B7678343.png)
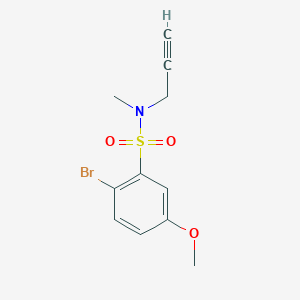
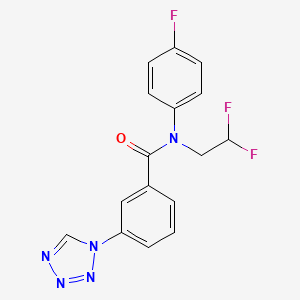
![1-[1-[2-(3-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7678374.png)
